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Compound of Interest

Compound Name: PROTAC BET Degrader-10

Cat. No.: B10824250 Get Quote

Note: While the prompt specified "PROTAC BET Degrader-10," publicly available research

data for a molecule with this exact designation in the context of castration-resistant prostate

cancer (CRPC) is limited. Therefore, this document utilizes ARV-771, a well-characterized and

potent pan-BET degrader, as a representative example to provide detailed application notes

and protocols. The principles and methodologies described herein are broadly applicable to

other potent BET PROTAC degraders. One specific molecule, "PROTAC BET Degrader-10," is

mentioned as a potent BRD4 degrader with a DC50 of 49 nM that utilizes the Cereblon E3

ligase, but further preclinical data in CRPC models is not readily available in the searched

literature[1].

Introduction
Castration-resistant prostate cancer (CRPC) is an advanced form of prostate cancer that no

longer responds to androgen deprivation therapy. A key driver of CRPC progression is the

continued signaling of the androgen receptor (AR), including through the expression of AR

splice variants like AR-V7.[2][3] The Bromodomain and Extra-Terminal (BET) family of proteins

(BRD2, BRD3, and BRD4) are epigenetic readers that play a crucial role in regulating the

transcription of oncogenes, including c-MYC and the AR.[3][4]

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the

degradation of specific proteins by hijacking the ubiquitin-proteasome system.[5][6] BET-

targeting PROTACs, such as ARV-771, consist of a BET-binding moiety linked to a ligand for an
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E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL).[5][7] This ternary complex formation

leads to the ubiquitination and subsequent proteasomal degradation of BET proteins, offering a

more profound and sustained suppression of their activity compared to traditional inhibitors.[2]

[8] Preclinical studies have demonstrated that BET degraders like ARV-771 show significant

efficacy in CRPC models by suppressing both AR signaling and AR protein levels, leading to

tumor regression.[2][3][5]

Data Presentation
In Vitro Activity of ARV-771 in CRPC Cell Lines

Cell Line IC50 (nM)
DC50 (nM) for
BRD2/3/4

Observations Reference

22Rv1 <10 <5

Induces

apoptosis and

PARP cleavage.

[7]

[5][7]

VCaP ~10 <5

Reduces full-

length AR and

AR-V7 levels.

[2][5]

LNCaP95 ~50 <5

Effective in

enzalutamide-

resistant models.

[2][5]

In Vivo Efficacy of ARV-771 in CRPC Xenograft Models
Xenograft Model Dosing Outcome Reference

22Rv1 30 mg/kg, s.c., daily

Tumor regression,

with some mice

becoming tumor-free.

[2][5]

VCaP Intermittent dosing
Tumor growth

inhibition.
[5]
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Mechanism of Action of a VHL-based BET PROTAC (e.g.,
ARV-771)
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Click to download full resolution via product page

Caption: Mechanism of action of a VHL-based BET PROTAC in CRPC.

Experimental Workflow for Assessing BET Degrader
Efficacy
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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